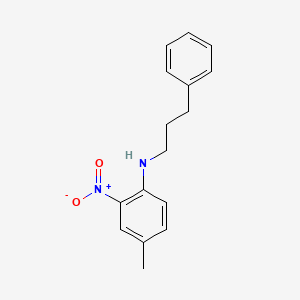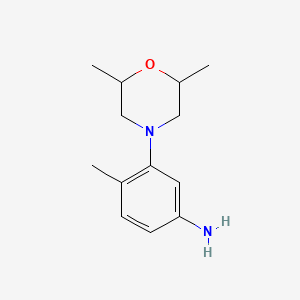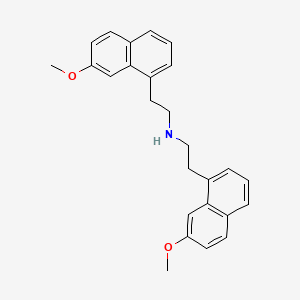
2-O-β-D-Galactopyranosyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-β-D-Galactopyranosyl-D-glucopyranose is a disaccharide composed of galactose and glucose. . This compound plays a crucial role in the diet of infants and is widely used in the food industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-β-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic transglycosylation reactions. For instance, β-galactosidase catalyzes the transfer of a galactose moiety from lactose to glucose, forming the disaccharide . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrially, this compound is produced from whey, a by-product of cheese manufacturing. The process involves the concentration and crystallization of lactose from whey, followed by purification steps to obtain high-purity lactose .
Analyse Des Réactions Chimiques
Types of Reactions
2-O-β-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: Lactose can be hydrolyzed into its constituent monosaccharides, glucose, and galactose, by the enzyme lactase.
Reduction: Lactose can be reduced to lactitol, a sugar alcohol used as a low-calorie sweetener.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at an optimal pH of around 6.0 and temperature of 37°C.
Oxidation: Chemical oxidation using bromine water or enzymatic oxidation using glucose oxidase.
Reduction: Catalytic hydrogenation using a metal catalyst such as nickel under high pressure.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Applications De Recherche Scientifique
2-O-β-D-Galactopyranosyl-D-glucopyranose has diverse applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-O-β-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme lactase in the small intestine. This hydrolysis releases glucose and galactose, which are then absorbed into the bloodstream . In the colon, undigested lactose can be fermented by gut bacteria, producing short-chain fatty acids and gases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a laxative.
Lactosucrose: A trisaccharide formed from lactose and sucrose, used as a prebiotic.
Epilactose: An epimer of lactose, studied for its prebiotic properties.
Uniqueness
2-O-β-D-Galactopyranosyl-D-glucopyranose is unique due to its natural occurrence in milk and its significant role in human nutrition, especially for infants. Unlike synthetic disaccharides like lactulose, lactose is naturally present in the diet and has well-established metabolic pathways .
Propriétés
Numéro CAS |
16790-30-0 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.297 |
Nom IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
Clé InChI |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonymes |
(3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)


![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)




